molecular formula C15H24ClNO4 B4236434 2-isobutyl-5-methyl-4-(4-morpholinylmethyl)-3-furoic acid hydrochloride

2-isobutyl-5-methyl-4-(4-morpholinylmethyl)-3-furoic acid hydrochloride

Cat. No. B4236434
M. Wt: 317.81 g/mol
InChI Key: AAVFATXQOYDKGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-isobutyl-5-methyl-4-(4-morpholinylmethyl)-3-furoic acid hydrochloride, also known as KMUP-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.

Mechanism of Action

The exact mechanism of action of 2-isobutyl-5-methyl-4-(4-morpholinylmethyl)-3-furoic acid hydrochloride is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. It also activates the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cell survival.
Biochemical and physiological effects:
2-isobutyl-5-methyl-4-(4-morpholinylmethyl)-3-furoic acid hydrochloride has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation in various tissues. It also has neuroprotective effects by reducing neuronal damage and improving cognitive function. In addition, 2-isobutyl-5-methyl-4-(4-morpholinylmethyl)-3-furoic acid hydrochloride has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-isobutyl-5-methyl-4-(4-morpholinylmethyl)-3-furoic acid hydrochloride for lab experiments is its well-characterized synthesis method. This allows researchers to obtain pure and consistent samples of the compound for their experiments. However, one of the limitations of 2-isobutyl-5-methyl-4-(4-morpholinylmethyl)-3-furoic acid hydrochloride is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are many potential future directions for research on 2-isobutyl-5-methyl-4-(4-morpholinylmethyl)-3-furoic acid hydrochloride. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders. Another area of interest is its potential use as a tool for studying various signaling pathways in the body. Additionally, future research could focus on improving the solubility and bioavailability of 2-isobutyl-5-methyl-4-(4-morpholinylmethyl)-3-furoic acid hydrochloride to make it more suitable for clinical use.

Scientific Research Applications

2-isobutyl-5-methyl-4-(4-morpholinylmethyl)-3-furoic acid hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It also has anti-cancer properties by inducing apoptosis and inhibiting cell proliferation. In addition, 2-isobutyl-5-methyl-4-(4-morpholinylmethyl)-3-furoic acid hydrochloride has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

5-methyl-2-(2-methylpropyl)-4-(morpholin-4-ylmethyl)furan-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4.ClH/c1-10(2)8-13-14(15(17)18)12(11(3)20-13)9-16-4-6-19-7-5-16;/h10H,4-9H2,1-3H3,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAVFATXQOYDKGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(O1)CC(C)C)C(=O)O)CN2CCOCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-isobutyl-5-methyl-4-(4-morpholinylmethyl)-3-furoic acid hydrochloride
Reactant of Route 2
2-isobutyl-5-methyl-4-(4-morpholinylmethyl)-3-furoic acid hydrochloride
Reactant of Route 3
2-isobutyl-5-methyl-4-(4-morpholinylmethyl)-3-furoic acid hydrochloride
Reactant of Route 4
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Reactant of Route 6
2-isobutyl-5-methyl-4-(4-morpholinylmethyl)-3-furoic acid hydrochloride

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